(S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
Description
(S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride (CAS: 1262400-68-9) is a chiral pyrrolidine derivative with a methyl ester group at position 2 and two methyl substituents at the 4-position of the pyrrolidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound’s stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. It is supplied by multiple global vendors (e.g., AK Scientific, Crysdot) at premium prices (e.g., $474–$1,126 per gram), reflecting its specialized use in medicinal chemistry research .
Properties
IUPAC Name |
methyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPOZJJWOGRZER-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, characterized by a methyl ester functional group and a hydrochloride salt. Its molecular formula is CHClNO, with a molecular weight of approximately 195.68 g/mol.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary investigations have indicated potential anticancer activity, warranting further exploration in cancer therapeutics.
- Neuroprotective Effects : Some studies have suggested neuroprotective effects, indicating possible applications in neurodegenerative diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in key biological pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
-
Antimicrobial Activity : A study exploring the antimicrobial efficacy of various pyrrolidine derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be:
This preliminary data highlights the potential of this compound in cancer therapy.
Cell Line IC50 (µM) MCF-7 15 A549 20 -
Neuroprotective Effects : Research conducted on neuroprotection demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The reduction in reactive oxygen species (ROS) was quantified as follows:
These results indicate a protective effect against oxidative damage.
Treatment Group ROS Levels (Relative Fluorescence Units) Control 1000 Neurotoxin Only 1500 Neurotoxin + Compound 800
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous pyrrolidine-based hydrochlorides:
Physicochemical and Functional Differences
- Electronic Effects : Fluorine substituents (e.g., in CAS 156046-05-8) increase electronegativity, which may improve binding affinity in drug-receptor interactions .
- Solubility and Lipophilicity : The methoxyacetoxy group in CAS 1354490-36-0 adds polarity, likely improving aqueous solubility but reducing lipophilicity compared to the dimethyl or difluoro variants .
- Acid/Base Properties : The carboxylic acid derivative (CAS 1408076-44-7) has a lower pKa than the ester-containing compounds, influencing its ionization state under physiological conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral auxiliary-mediated esterification. For example, related pyrrolidine esters (e.g., ethyl 4,4-dimethylpyrrolidine-2-carboxylate) are synthesized using enantioselective hydrogenation or resolution techniques . Enantiomeric purity is typically verified using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or circular dichroism (CD) spectroscopy. Process optimization may involve monitoring reaction kinetics to minimize racemization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and chiral integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the methyl ester and pyrrolidine ring structure, with COSY or NOESY used to resolve stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Chiral HPLC : Employed with a cellulose tris(3,5-dimethylphenylcarbamate) column to separate enantiomers .
- X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtainable.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed between in vitro assays and computational receptor-ligand models for this compound?
- Methodological Answer : Discrepancies often arise from differences in receptor conformational states or solvent effects. A hybrid approach is recommended:
Validate computational models (e.g., molecular docking or QSAR) with experimental binding assays (e.g., SPR or fluorescence polarization).
Use meta-analysis frameworks to reconcile datasets, as demonstrated in odorant receptor studies .
Adjust force field parameters in simulations to account for protonation states under physiological pH.
Q. What strategies are recommended for optimizing the stability of this compound under various storage conditions, given its short shelf life?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the ester group.
- Temperature Control : Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) to determine degradation pathways.
- Analytical Monitoring : Use UPLC-PDA at 220 nm to track degradation products, with periodic NMR to confirm structural integrity .
Q. What methodologies are appropriate for identifying and quantifying process-related impurities in batches of this compound?
- Methodological Answer :
- For Identification : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities at ppm levels. Compare against reference standards for common pyrrolidine derivatives (e.g., ethyl ester analogs or demethylated byproducts) .
- For Quantification : Use a validated HPLC-UV method with external calibration curves. Ensure limits of detection (LOD) < 0.1% for ICH compliance .
Q. How can computational chemistry approaches be integrated into the experimental design to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Absorption/Distribution : Apply PAMPA (Parallel Artificial Membrane Permeability Assay) with in silico logP calculations (e.g., SwissADME).
- Metabolism : Use cytochrome P450 inhibition models (e.g., CYP3A4 docking via AutoDock Vina) to predict metabolic hotspots.
- Toxicity : Leverage QSTR (Quantitative Structure-Toxicity Relationship) models trained on pyrrolidine analogs to assess hepatotoxicity risks .
Data Contradiction Analysis
Q. How should researchers address conflicting results in enantiomeric excess (%ee) measurements between polarimetry and chiral HPLC?
- Methodological Answer :
- Root Cause : Polarimetry may misreport %ee due to solvent effects or impurities. Chiral HPLC is more reliable but requires column optimization.
- Resolution : Cross-validate using both techniques with a pure enantiomer reference standard. Perform NMR chiral shift experiments (e.g., using Eu(hfc)) for absolute confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
